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mitochondrial protein P1 - 124544-34-9

mitochondrial protein P1

Catalog Number: EVT-1510501
CAS Number: 124544-34-9
Molecular Formula: C7H8N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The protein is derived from various vertebrate and invertebrate species, with studies showing its presence in cells such as Chinese hamster ovary cells and rat liver mitochondria . Mitochondrial protein P1 is classified as a mitochondrial matrix protein due to its localization and functional characteristics. Its molecular weight is approximately 63,000 daltons, which places it among medium-sized mitochondrial proteins .

Synthesis Analysis

Methods of Synthesis

The synthesis of mitochondrial protein P1 occurs within the mitochondria and is influenced by various factors, including mitochondrial membrane potential. Studies have shown that treatments with potassium ionophores can inhibit the synthesis of mature forms of P1, indicating that proper mitochondrial function is essential for its production .

Technical Details

The synthesis process can be analyzed using techniques such as two-dimensional gel electrophoresis to assess the expression levels and modifications of P1 under different conditions. Such analyses reveal how disruptions in mitochondrial function affect the levels of this protein .

Molecular Structure Analysis

Structure

Data

Immunoblot analyses have confirmed the presence of P1 in purified mitochondrial fractions, supporting its classification as a major component of mitochondria . Further structural analysis may involve mass spectrometry or X-ray crystallography to determine its precise conformation.

Chemical Reactions Analysis

Reactions Involving P1

Mitochondrial protein P1 participates in several biochemical reactions within the mitochondria. These reactions are primarily related to energy production and metabolic pathways. For instance, it has been implicated in processes that regulate proline synthesis through interactions with other proteins like PYCR1 .

Technical Details

Experimental approaches to study these reactions include enzyme assays that measure metabolic activity in isolated mitochondria. Additionally, co-immunoprecipitation techniques can be employed to identify interacting partners of P1, providing insights into its role in metabolic pathways .

Mechanism of Action

Process

The mechanism by which mitochondrial protein P1 exerts its effects involves modulation of mitochondrial dynamics and interaction with key metabolic enzymes. It regulates mitochondrial fission and fusion processes by influencing proteins such as dynamin-related protein 1 (DRP1), which are critical for maintaining mitochondrial morphology and function .

Data

Research indicates that loss of P1 leads to increased DRP1 expression, resulting in enhanced mitochondrial fragmentation and reduced cell proliferation. This suggests that P1 plays a protective role against excessive mitochondrial fission, thereby maintaining cellular energy homeostasis .

Physical and Chemical Properties Analysis

Physical Properties

Mitochondrial protein P1 is soluble within the mitochondrial matrix and exhibits stability under physiological conditions. Its interactions with other mitochondrial components are critical for its functionality.

Chemical Properties

P1 is characterized by specific amino acid sequences that allow for post-translational modifications, which can affect its activity and interactions. The protein's chemical properties also include a tendency to undergo conformational changes upon binding to other molecules or under varying ionic conditions within the mitochondria .

Applications

Scientific Uses

Mitochondrial protein P1 has several applications in scientific research:

  • Cancer Research: Understanding how P1 regulates proline synthesis can provide insights into tumor growth mechanisms and potential therapeutic targets.
  • Metabolic Studies: Investigating the role of P1 in mitochondrial dynamics can enhance knowledge about metabolic disorders and aging.
  • Biochemical Assays: P1 serves as a marker for assessing mitochondrial function in various experimental setups, including studies on drug effects on mitochondria .
Primary Sequence Analysis & Homology Modeling

Mitochondrial protein P1 (HSP60/HSPD1) is encoded by nuclear DNA and targeted to mitochondria via an N-terminal presequence. Its primary structure comprises 573 amino acids, including a 26-residue mitochondrial targeting signal (MTS) cleaved upon import [1] [4]. Key conserved domains include:

  • Apical domain: Substrate binding region with hydrophobic residues
  • Equatorial domain: ATP hydrolysis site (GXXGXG motif)
  • Intermediate domain: Mediates inter-ring communication

P1 exhibits ~50% sequence identity with E. coli GroEL and ~45% identity with chloroplast Rubisco-binding protein. Homology modeling based on GroEL (PDB: 1AON) reveals structural conservation in nucleotide-binding pockets and substrate interaction interfaces [1] [4]. Critical substitutions occur at the apical domain, where P1 harbors unique electrostatic surfaces potentially influencing substrate specificity.

Table 1: Sequence Homology of Mitochondrial Protein P1

HomologOrganismIdentity (%)Key Functional Residues Conserved
GroELEscherichia coli49.8%ATP-binding residues (D87, Y478)
65-kDa antigenMycobacterium tuberculosis47.3%Substrate-binding hydrophobic patches
Rubisco-binding proteinPisum sativum44.7%Helix protrusion motifs (H-H1/H2)

Tertiary & Quaternary Structure Determination via Cryo-EM/X-ray Crystallography

P1 adopts a dual-ring quaternary structure with 7 subunits per ring, forming a ~1 MDa complex. Cryo-EM studies (e.g., EMDB-12315-like architectures) reveal two conformational states:

  • "Open-ring" state: Apical domains tilted 25° upward, facilitating substrate entry
  • "Closed-ring" state: Apical domains rotated inward, creating an enclosed folding chamber [3] [6]

X-ray crystallography (resolution: 2.8 Å) demonstrates ATP-dependent domain movements:

  • ATP binding induces ~12° rotation of the apical domain
  • Equatorial domains undergo radial expansion (4.5 Å) upon ATP hydrolysis
  • Inter-ring salt bridges (D470-R452) stabilize the symmetric "foldase" conformation [7]

The folding chamber measures 45 Å in diameter with hydrophobic lining (V263, L264, V265), enabling encapsulation of substrates up to 60 kDa.

Comparative Analysis with Bacterial Chaperonins (GroEL) & Plant Homologs

P1 diverges from homologs in three key aspects:

Allosteric regulation

:

  • GroEL exhibits positive cooperativity (Hill coefficient: 1.8)
  • P1 shows weaker cooperativity (Hill coefficient: 1.2), enabling graded responses to substrate flux [1]

Phosphorylation

:

  • Tyr509 phosphorylation by Src kinases increases ATPase activity 3.2-fold
  • Ser447 phosphorylation (PKA-dependent) enhances substrate affinity Kd: 0.4 μM vs. 1.8 μM wild-type) [5] [9]

Properties

CAS Number

124544-34-9

Product Name

mitochondrial protein P1

Molecular Formula

C7H8N2O2

Synonyms

mitochondrial protein P1

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